molecular formula C13H16Cl2F2N2O B2789140 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride CAS No. 1829802-92-7

2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride

Cat. No.: B2789140
CAS No.: 1829802-92-7
M. Wt: 325.18
InChI Key: FKXRDNPHDNDXBY-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride is a benzamide derivative featuring a chloro and two fluorine substituents on the aromatic ring, coupled with an N-methyl-N-piperidin-4-yl group. The hydrochloride salt improves solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O.ClH/c1-18(8-2-4-17-5-3-8)13(19)9-6-11(15)12(16)7-10(9)14;/h6-8,17H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXRDNPHDNDXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=CC(=C(C=C2Cl)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829802-92-7
Record name 2-chloro-4,5-difluoro-N-methyl-N-(piperidin-4-yl)benzamide hydrochloride
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Biological Activity

2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride (CAS Number: 1829802-92-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆ClF₂N₂O
  • Molecular Weight : 325.18 g/mol
  • Structure : The compound features a piperidine ring with difluorobenzamide substitutions, which are crucial for its biological activity.

The biological activity of 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is a target for treating human African trypanosomiasis (HAT) .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cell lines, highlighting the need for further investigation into its cytotoxic effects against various tumors .
  • Ion Channel Modulation : There is emerging evidence that compounds with similar structures can modulate ion channels, particularly voltage-gated potassium channels, which play a significant role in cancer cell proliferation .

Efficacy in Biological Assays

The following table summarizes the biological activities observed in various studies:

Activity Type Target/Assay Efficacy (EC50/IC50) Reference
Enzyme InhibitionMethionyl-tRNA synthetase39 nM
Anticancer ActivityMCF-7 Cell LineIC50 = 25.72 μM
Ion Channel InhibitionKV10.1 ChannelNot specified

Case Study 1: Antiparasitic Activity

A study focusing on the optimization of inhibitors for Trypanosoma brucei demonstrated that compounds structurally related to 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride exhibited low toxicity to mammalian cells while effectively inhibiting parasite growth. This positions the compound as a promising candidate for further development as an antiparasitic agent .

Case Study 2: Anticancer Potential

In vitro studies have shown that derivatives similar to this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 and Panc-1. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting that further exploration into this compound's anticancer properties could yield valuable therapeutic options .

Safety and Toxicology

While the biological activity is promising, safety data indicate that the compound may cause skin irritation and respiratory issues upon exposure. It is classified as harmful if swallowed, necessitating careful handling and further toxicological assessments .

Scientific Research Applications

Antineoplastic Activity

Recent studies have indicated that compounds similar to 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride exhibit potential antineoplastic (anti-cancer) properties. Investigations into its mechanism of action reveal that it may inhibit specific pathways involved in tumor growth and proliferation. For instance, the compound's ability to modulate signaling pathways related to cell survival and apoptosis has been documented in various preclinical models .

Neurological Studies

This compound's structural characteristics suggest potential applications in neurological research, particularly as a neuroprotective agent. Its interaction with neurotransmitter systems may offer insights into treatments for neurodegenerative disorders. Preliminary data indicates that derivatives of this compound may enhance cognitive function and offer protection against neuronal damage in models of Alzheimer's disease .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of compounds related to 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride. Studies have shown that certain derivatives possess significant activity against bacterial strains, suggesting a role in developing new antibiotics or adjunct therapies for resistant infections .

Case Study 1: Cancer Treatment

A study published in December 2023 highlighted the effectiveness of a related compound in inhibiting tumor growth in breast cancer models. The research demonstrated that the compound could reduce tumor size significantly when administered alongside established chemotherapy agents . This underscores the potential of compounds like 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride in combination therapy protocols.

Case Study 2: Neuroprotection

In a recent experimental model focusing on neurodegeneration, researchers noted that administration of similar piperidine derivatives resulted in reduced oxidative stress markers and improved cognitive performance metrics compared to control groups . This suggests that such compounds could be pivotal in developing therapeutic strategies for diseases like Alzheimer's.

Chemical Reactions Analysis

Chloro Substituent (C2)

  • Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups .

  • Buchwald-Hartwig amination for installing secondary amines .

Fluorine Substituents (C4, C5)

Fluorine’s strong electron-withdrawing nature stabilizes the ring against electrophilic substitution but can undergo ipso substitution under directed ortho-metalation (DoM) conditions .

Amide Group

The tertiary amide (N-methyl-N-piperidin-4-yl) is resistant to hydrolysis under physiological conditions but may undergo acid/base-catalyzed cleavage at elevated temperatures .

Challenges

  • Regioselectivity : Competing reactions at C2 (Cl) and C4/C5 (F) require careful control of reaction conditions.

  • Salt stability : The hydrochloride salt may dissociate in polar solvents, necessitating anhydrous conditions during synthesis .

Byproduct Mitigation

  • Column chromatography or recrystallization from ethanol/DMF mixtures resolves unreacted starting materials or dehalogenated byproducts .

Comparative Reaction Yields

Reaction StepConditionsYield (%)Reference
Acid chloride formationSOCl₂, reflux, 2h95
Amide couplingDCM, Et₃N, 0°C → RT, 12h82
Hydrochloride salt precipitationHCl (g), EtOH, 0°C, 1h98

Stability and Degradation Pathways

  • Thermal stability : Decomposition observed >200°C via TGA, with HCl evolution.

  • Hydrolytic stability : Stable in pH 4–7; degradation accelerates in alkaline media (pH >9) due to amide hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides and Anilines

  • 2-Chloro-4,5-difluoro-N-methylaniline hydrochloride (C₇H₆ClF₂N): This compound shares the chloro and difluoro substituents but lacks the benzamide and piperidine groups.
  • 4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid): Zarilamid contains a cyanoethoxymethyl group instead of the piperidine moiety. The cyano group introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the target compound’s piperidine group, which can undergo metabolic oxidation.
  • 2-Chloro-4,5-dimethoxyaniline hydrochloride (C₈H₁₀ClNO₂): Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine substituents in the target compound. This difference significantly impacts electronic properties, influencing reactivity in electrophilic substitution reactions or interactions with biological targets.

Piperidine-Containing Analogues

  • 1-(2-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride :
    While sharing a chloro-substituted aromatic ring and a basic amine, this compound lacks the benzamide scaffold. The methanamine group may confer different pharmacokinetic properties, such as faster renal clearance due to reduced molecular weight.

Functional Group Variations

  • 2-Chloro-4,5-difluorobenzoic Acid (C₇H₃ClF₂O₂):
    The carboxylic acid group replaces the benzamide, increasing acidity (pKa ~2–3) and solubility in aqueous environments. In contrast, the target compound’s amide group (pKa ~0–1 for protonated piperidine) enhances membrane permeability, a critical factor for central nervous system (CNS) drug candidates.

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₁₃H₁₅ClF₂N₂O·HCl 324.78 Cl, 2F, N-piperidin-4-yl Benzamide, Hydrochloride
2-Chloro-4,5-difluoro-N-methylaniline HCl C₇H₆ClF₂N·HCl 208.04 Cl, 2F Aniline, Hydrochloride
Zarilamid C₁₀H₁₀ClN₂O₂ 225.65 Cl, cyanoethoxymethyl Benzamide
2-Chloro-4,5-dimethoxyaniline HCl C₈H₁₀ClNO₂·HCl 223.08 Cl, 2OCH₃ Aniline, Hydrochloride
2-Chloro-4,5-difluorobenzoic Acid C₇H₃ClF₂O₂ 192.55 Cl, 2F Carboxylic Acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride, and how is purity ensured?

  • Methodological Answer : The compound can be synthesized via sequential steps such as alkylation of aniline derivatives with piperidine intermediates, followed by benzoylation using halogenated benzoyl chlorides. A Boc-protected piperidine intermediate is often employed to control regioselectivity, with subsequent HCl-mediated deprotection . Purification typically involves reversed-phase HPLC or column chromatography, with purity validated via ¹H NMR and LC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Conducting reactions in a fume hood to prevent inhalation of vapors or dust .
  • Storage in a cool, dry environment away from oxidizing agents .
  • Immediate decontamination of spills using absorbent materials and ethanol/water mixtures .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR for structural confirmation of the piperidine and benzamide moieties .
  • HPLC with UV detection to assess purity (>95% is standard for pharmacological studies) .
  • Mass spectrometry (MS) for molecular weight validation .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced Research Questions

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors like GPCRs or kinases .
  • Density Functional Theory (DFT) calculations analyze electronic properties (e.g., charge distribution on fluorine atoms) to optimize reactivity .
  • MD simulations assess conformational stability in aqueous or lipid environments .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation steps include:

  • Metabolite identification via LC-MS/MS to pinpoint degradation pathways .
  • Prodrug modification (e.g., esterification of the piperidine nitrogen) to enhance membrane permeability .
  • Pharmacokinetic profiling in rodent models to correlate plasma concentrations with efficacy .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) identifies critical parameters (temperature, pH, stoichiometry) .
  • Inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates like free amines .
  • Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation and guides quenching .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme inhibition assays (e.g., fluorescence polarization) quantify IC₅₀ values against target enzymes .
  • Radioligand binding studies (e.g., using ³H-labeled analogs) confirm receptor affinity .
  • CRISPR/Cas9 knockout models verify target specificity by comparing wild-type and gene-edited cell lines .

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